2'-Deoxy-2'-fluoroguanosine

Descripción general

Descripción

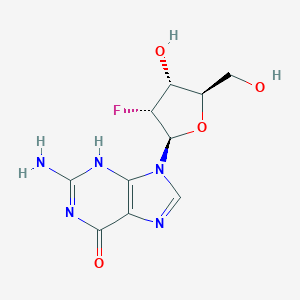

2’-Deoxy-2’-fluoroguanosine is a nucleoside analog with the molecular formula C10H12FN5O4. It is characterized by the presence of a fluorine atom at the 2’ position of the deoxyribose sugar. This compound is known for its potent antiviral properties, particularly against influenza virus strains .

Mecanismo De Acción

Target of Action

2’-Deoxy-2’-fluoroguanosine, also known as 2’-Fluoro-2’-deoxyguanosine, is a nucleoside analog . Its primary targets are influenza virus strains A and B . These viruses are responsible for causing influenza, a contagious respiratory illness that can lead to severe complications.

Mode of Action

2’-Deoxy-2’-fluoroguanosine interacts with its targets by inhibiting the replication of the influenza virus in the upper respiratory tract . This interaction results in a significant reduction in the severity of symptoms such as fever and nasal inflammation .

Result of Action

The primary result of 2’-Deoxy-2’-fluoroguanosine’s action is the significant inhibition of influenza virus replication in the upper respiratory tract . This leads to an amelioration of symptoms such as fever and nasal inflammation , improving the overall health status of the infected individual.

Análisis Bioquímico

Biochemical Properties

2’-Deoxy-2’-fluoroguanosine plays a crucial role in biochemical reactions. It acts as a competitive inhibitor of the viral transcriptase enzyme, which prevents RNA synthesis and subsequent protein synthesis . This interaction with the viral transcriptase enzyme is key to its antiviral activity.

Cellular Effects

In cellular processes, 2’-Deoxy-2’-fluoroguanosine has been shown to have significant effects. It inhibits the replication of influenza virus in the upper respiratory tract, which results in the alleviation of fever and nasal inflammation . This suggests that it has a direct impact on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxy-2’-fluoroguanosine involves its interaction with biomolecules and its effects on gene expression. As a competitive inhibitor of the viral transcriptase enzyme, it prevents RNA synthesis and subsequent protein synthesis . This inhibition of the viral life cycle is a key aspect of its antiviral activity.

Temporal Effects in Laboratory Settings

It is known that it reversibly inhibits influenza virus replication within the first 4 hours of infection .

Metabolic Pathways

It is known that it is phosphorylated by cellular enzymes , suggesting that it interacts with these enzymes and may affect metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoroguanosine typically involves the fluorination of a suitable precursor, such as 2’-deoxyguanosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoroguanosine may involve bioconversion processes using recombinant Escherichia coli strains. These strains are engineered to convert synthetic 2’-fluorouridine into the desired product. This method ensures high purity and efficiency, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Deoxy-2’-fluoroguanosine undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents like sodium borohydride.

Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of oxidized derivatives of the nucleoside.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted nucleoside analogs.

Aplicaciones Científicas De Investigación

2’-Deoxy-2’-fluoroguanosine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of stable and efficient small interfering RNAs (siRNAs) and aptamers.

Biology: Employed in the design of anti-microRNAs (Antagomirs) and for affinity purification of RNA-binding proteins.

Medicine: Investigated for its antiviral properties, particularly against influenza virus strains.

Industry: Utilized in the production of nucleoside analogs for research and therapeutic purposes.

Comparación Con Compuestos Similares

- 2’-Deoxy-2’-fluoroadenosine

- 2’-Deoxy-2’-fluorouridine

- 2’-Deoxy-2’-fluorocytidine

Comparison: 2’-Deoxy-2’-fluoroguanosine is unique among its analogs due to its potent antiviral activity against influenza virus strains. While other fluorinated nucleosides also exhibit antiviral properties, 2’-Deoxy-2’-fluoroguanosine is particularly effective in inhibiting viral replication in the upper respiratory tract. Additionally, it has been shown to have a higher binding affinity and stability compared to other nucleoside analogs .

Actividad Biológica

2'-Deoxy-2'-fluoroguanosine (2'-DFG) is a nucleoside analog that has garnered attention for its potential antiviral properties, particularly against influenza viruses and other viral pathogens. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including case studies and experimental data.

2'-DFG is a modified nucleoside where the hydroxyl group at the 2' position of deoxyguanosine is replaced by a fluorine atom. This modification enhances the compound's stability and influences its interaction with viral polymerases, making it a subject of interest in antiviral drug development.

The primary mechanism by which 2'-DFG exerts its antiviral effects involves its incorporation into viral RNA during replication. This incorporation leads to premature termination of the RNA chain, inhibiting viral replication. Studies have demonstrated that 2'-DFG shows significant activity against various strains of influenza virus.

In Vitro and In Vivo Studies

-

Influenza Virus Inhibition :

- In vitro assays have shown that 2'-DFG inhibits the replication of influenza virus with an effective concentration (EC) value around 12 μM. This inhibition is attributed to the compound's ability to be metabolized into active triphosphate forms that compete with natural nucleotides during viral RNA synthesis .

- Animal studies have corroborated these findings, showing reduced viral loads in models treated with 2'-DFG, leading to amelioration of symptoms such as fever and nasal congestion .

-

Comparison with Other Nucleoside Analogues :

- Comparative studies indicate that while traditional nucleosides exhibit limited antiviral activity, 2'-DFG and its derivatives show enhanced efficacy due to their structural modifications. For instance, ProTide derivatives of 2'-DFG have been synthesized to further improve bioavailability and antiviral potency .

Cytotoxicity and Selectivity

While evaluating the cytotoxicity of 2'-DFG, it has been observed that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations. The selectivity index (SI), which compares the effective dose against viral targets to the cytotoxic dose against host cells, suggests a favorable profile for therapeutic use.

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| This compound | ~12 | >200 | >16 |

| Traditional Nucleoside | >100 | ~50 | <0.5 |

Clinical Implications

- Treatment of Influenza :

- Combination Therapies :

Future Directions

Further research is warranted to explore the full potential of 2'-DFG in treating various viral infections beyond influenza. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are essential for advancing this compound into clinical practice.

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZARPLRQRNNX-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229334 | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78842-13-4 | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.